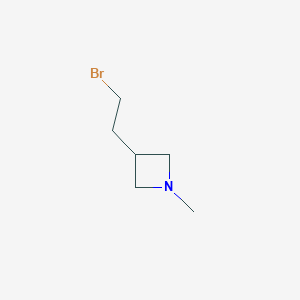
3-(2-Bromoethyl)-1-methyl-azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethyl)-1-methyl-azetidine is an organic compound featuring a four-membered azetidine ring substituted with a 2-bromoethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1-methyl-azetidine typically involves the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor such as 1-methyl-azetidine, the azetidine ring is formed through cyclization reactions.
Bromination: The introduction of the 2-bromoethyl group is achieved through a bromination reaction. This can be done using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-1-methyl-azetidine undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and functional groups.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products typically include alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Bromoethyl)-1-methyl-azetidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The azetidine ring is a structural motif found in various bioactive molecules.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-(2-Bromoethyl)-1-methyl-azetidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethyl)-1-methyl-azetidine: Similar structure but with a chlorine atom instead of bromine.
3-(2-Iodoethyl)-1-methyl-azetidine: Contains an iodine atom, which can affect reactivity and biological activity.
1-Methyl-3-ethyl-azetidine: Lacks the halogen atom, leading to different chemical properties.
Uniqueness
3-(2-Bromoethyl)-1-methyl-azetidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H12BrN |
|---|---|
Molecular Weight |
178.07 g/mol |
IUPAC Name |
3-(2-bromoethyl)-1-methylazetidine |
InChI |
InChI=1S/C6H12BrN/c1-8-4-6(5-8)2-3-7/h6H,2-5H2,1H3 |
InChI Key |
YQERWHDQHWNYBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


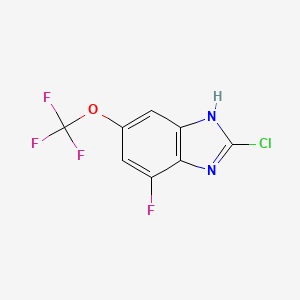

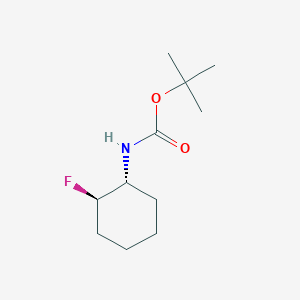

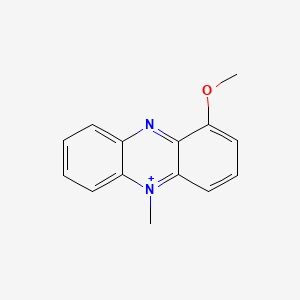

![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)

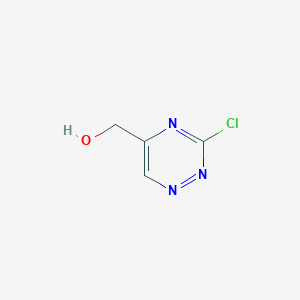

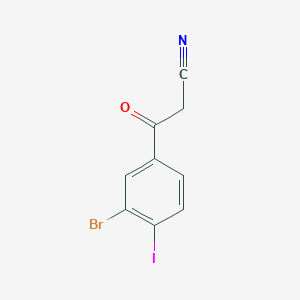
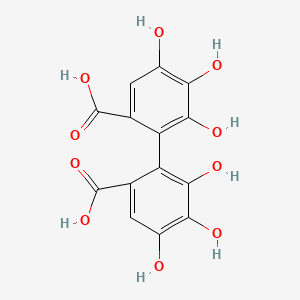
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
